molecular formula C11H19BrO2 B13621093 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran

Cat. No.: B13621093
M. Wt: 263.17 g/mol
InChI Key: GNMHPHLLAAXMOD-UHFFFAOYSA-N
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Description

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound with the molecular formula C11H19BrO2 This compound is characterized by a tetrahydropyran ring substituted with a bromocyclopentyl group and an oxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromocyclopentanol with tetrahydropyran-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate oxymethyl compound, which is then cyclized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted tetrahydropyrans, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The oxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the cyclopentyl group.

    Tetrahydropyran-4-carbaldehyde: A precursor in the synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran.

    2-Bromocyclopentanol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both a bromocyclopentyl group and an oxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic organic chemistry and scientific research .

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

4-[(2-bromocyclopentyl)oxymethyl]oxane

InChI

InChI=1S/C11H19BrO2/c12-10-2-1-3-11(10)14-8-9-4-6-13-7-5-9/h9-11H,1-8H2

InChI Key

GNMHPHLLAAXMOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2CCOCC2

Origin of Product

United States

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